molecular formula C25H32N4O4 B2761125 N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide CAS No. 921924-26-7

N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Cat. No. B2761125
M. Wt: 452.555
InChI Key: PRPAFLFLKUDRQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description






  • Synthesis Analysis



    • Unfortunately, specific details regarding the synthesis of this compound are not readily available in the provided search results.





  • Molecular Structure Analysis



    • The molecular formula indicates that it contains 25 carbon atoms, 32 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms. The structure likely involves a combination of aromatic rings, morpholino, and oxalamide functional groups.





  • Chemical Reactions Analysis



    • Without additional information, it’s challenging to provide specific chemical reactions involving this compound. Further research would be necessary to explore its reactivity.





  • Physical And Chemical Properties Analysis



    • As a research compound, its physical properties (such as melting point, solubility, and stability) would require experimental determination.




  • Scientific Research Applications

    Synthesis and Chemical Characterization

    • Novel synthetic routes and chemical modifications have been developed to produce derivatives of oxalamide and related compounds, showcasing their potential in generating diverse chemical entities for further biological evaluation. The methodologies often involve one-pot synthesis, rearrangement reactions, and exploring different substitution patterns to enhance the compound's properties, such as solubility and stability (Mamedov et al., 2016).

    Biological Activities and Applications

    • Research has focused on evaluating the biological activities of oxalamide derivatives and related compounds. This includes their potential anti-tuberculosis properties, where specific derivatives have shown promising results in in vitro studies (Yuefei Bai et al., 2011).
    • Another area of interest is the investigation of compounds as neurokinin-1 receptor antagonists. These studies assess the efficacy of compounds in preclinical models relevant to conditions such as emesis and depression, highlighting the therapeutic potential of these chemical entities in treating various disorders (T. Harrison et al., 2001).

    Structural Studies and Computational Analyses

    • Structural determinations and computational studies have been carried out to understand the molecular configurations, bond lengths, and angles of oxalamide derivatives. These insights are crucial for rational drug design, allowing for the optimization of the compounds' interactions with biological targets (Buu et al., 2019).

    Safety And Hazards



    • Since this compound is not intended for human or veterinary use, safety data is limited. Researchers handling it should follow standard laboratory safety protocols.




  • Future Directions



    • Future studies could focus on elucidating its biological activity, potential therapeutic applications, and optimization of synthesis methods.




    properties

    IUPAC Name

    N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C25H32N4O4/c1-17-4-7-23(32-3)20(14-17)27-25(31)24(30)26-16-22(29-10-12-33-13-11-29)18-5-6-21-19(15-18)8-9-28(21)2/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PRPAFLFLKUDRQA-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C25H32N4O4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    452.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N1-(2-methoxy-5-methylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

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